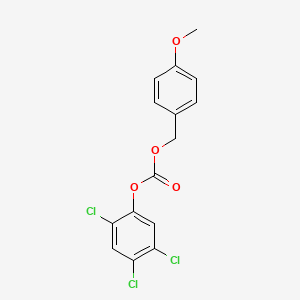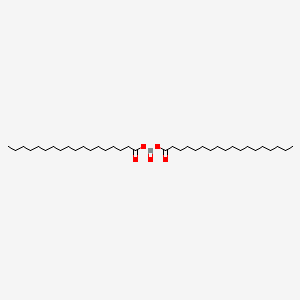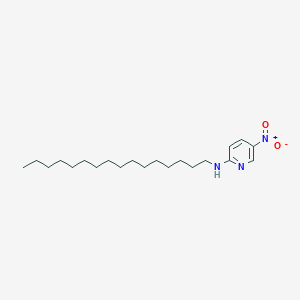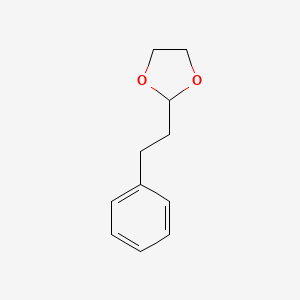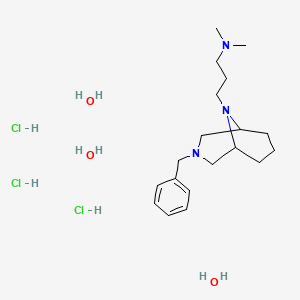
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is a complex organic compound belonging to the class of diazabicyclo nonane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves a multi-step process. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . Further transformations and stereochemical studies are performed to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing purification techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets, such as orexin receptors. Orexins are neuropeptides that bind to G-protein-coupled receptors (OX₁ and OX₂) in the brain. The compound acts as an antagonist, blocking the binding of orexins to these receptors, which can modulate various physiological processes, including sleep-wake cycles and appetite regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane derivatives: These compounds share a similar bicyclic structure and are studied for their pharmacological properties.
9-Oxa-3,7-diazabicyclo(3.3.1)nonane derivatives: These compounds have an additional oxygen atom in the bicyclic ring and are also investigated for their biological activities.
Uniqueness
3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
23462-15-9 |
|---|---|
Formule moléculaire |
C19H40Cl3N3O3 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-N,N-dimethylpropan-1-amine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C19H31N3.3ClH.3H2O/c1-20(2)12-7-13-22-18-10-6-11-19(22)16-21(15-18)14-17-8-4-3-5-9-17;;;;;;/h3-5,8-9,18-19H,6-7,10-16H2,1-2H3;3*1H;3*1H2 |
Clé InChI |
CRRAVHPNRRFAKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


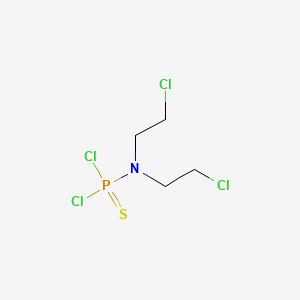
![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
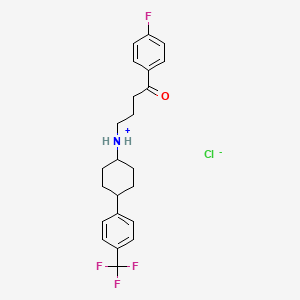
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

